molecular formula C38H72O2 B14294117 Ethyl hexatriaconta-2,4-dienoate CAS No. 117696-18-1

Ethyl hexatriaconta-2,4-dienoate

Cat. No.: B14294117
CAS No.: 117696-18-1
M. Wt: 561.0 g/mol
InChI Key: GEHPERORECILQB-UHFFFAOYSA-N
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Description

Ethyl hexatriaconta-2,4-dienoate is an organic compound belonging to the ester family It is characterized by a long carbon chain with conjugated double bonds at the 2nd and 4th positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl hexatriaconta-2,4-dienoate typically involves the esterification of hexatriaconta-2,4-dienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The process includes the esterification reaction followed by purification steps such as crystallization or distillation to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl hexatriaconta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the ester into corresponding carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Hexatriaconta-2,4-dienoic acid.

    Reduction: Hexatriaconta-2,4-dienol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl hexatriaconta-2,4-dienoate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and conjugated systems.

    Biology: Investigated for its potential biological activities and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl hexatriaconta-2,4-dienoate involves its interaction with molecular targets such as enzymes and receptors. The conjugated double bonds in the compound allow it to participate in electron transfer reactions, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further interact with biological systems.

Comparison with Similar Compounds

Similar Compounds

    Ethyl hexadeca-2,4-dienoate: A shorter chain ester with similar conjugated double bonds.

    Ethyl octadeca-2,4-dienoate: Another ester with a slightly longer carbon chain.

    Ethyl eicosa-2,4-dienoate: An ester with a 20-carbon chain and conjugated double bonds.

Uniqueness

Ethyl hexatriaconta-2,4-dienoate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. The extended conjugation in the molecule enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

117696-18-1

Molecular Formula

C38H72O2

Molecular Weight

561.0 g/mol

IUPAC Name

ethyl hexatriaconta-2,4-dienoate

InChI

InChI=1S/C38H72O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)40-4-2/h34-37H,3-33H2,1-2H3

InChI Key

GEHPERORECILQB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC(=O)OCC

Origin of Product

United States

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